Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide
Description
Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide (CAS: 1246094-80-3) is a synthetic amine derivative with a molecular formula of C₁₄H₂₀BrN and a molar mass of 282.23 g/mol . Structurally, it features a tetrahydronaphthalene (tetralin) backbone substituted with a cyclopropyl-methylamine group at the 2-position, stabilized as a hydrobromide salt. The compound is synthesized via reductive amination followed by demethylation using aqueous hydrobromic acid (48%), yielding final products with 70–80% efficiency under reflux conditions . Its synthesis emphasizes the role of hydrobromic acid in deprotecting methoxy intermediates and forming stable bromide salts.
Properties
Molecular Formula |
C14H20BrN |
|---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
N-cyclopropyl-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide |
InChI |
InChI=1S/C14H19N.BrH/c1-15(13-8-9-13)14-7-6-11-4-2-3-5-12(11)10-14;/h2-5,13-14H,6-10H2,1H3;1H |
InChI Key |
ISLOOUSSKRJHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2CCC3=CC=CC=C3C2.Br |
Origin of Product |
United States |
Scientific Research Applications
Research indicates that Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds is around 256 µg/mL.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. Compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation but may involve:
- Interference with microbial cell wall synthesis.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Modulation of enzyme activity related to neurotransmitter breakdown.
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several potential therapeutic applications:
- Antimicrobial Agents : Given its effectiveness against bacterial pathogens, this compound could be developed into new antimicrobial agents to combat antibiotic-resistant strains.
- Cancer Therapy : Its cytotoxic properties indicate potential use in cancer therapy, particularly for specific types of malignancies where traditional treatments may be ineffective.
- Neuroprotective Drugs : As an inhibitor of acetylcholinesterase, it could play a role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a broader class of tetrahydronaphthalen-2-amine derivatives, which vary in substituents and counterions. Key analogues include:
Table 1: Structural and Physicochemical Comparison
*Prices from Axon Medchem (2023) .
Key Observations:
- Substituent Effects : The cyclopropyl-methyl group in the target compound introduces steric bulk compared to simpler alkyl chains (e.g., propyl) or dimethylamine derivatives. This may influence receptor binding or solubility .
- Salt Forms : Hydrobromide salts (e.g., target compound) are less common than hydrochlorides but may offer enhanced crystallinity or stability .
- Synthesis Efficiency : The target compound’s synthesis yield (70–80%) is comparable to analogues like 5l (71%) but requires harsher conditions (HBr reflux) .
Pharmacological and Commercial Considerations
- Dopamine Receptor Affinity : N,N-Dimethyl derivatives (e.g., 5l–5o ) exhibit affinity for dopamine receptors, with substituents like biphenyl or chlorophenyl enhancing selectivity . The cyclopropyl-methyl group’s impact on receptor binding remains uncharacterized.
- Commercial Availability : The target compound is priced significantly higher (1,692.9/10 mg) than analogues like 6-Chloro-DPAT hydrochloride (1,871.1/10 mg), suggesting niche research applications or complex synthesis .
Preparation Methods
Catalytic Hydrogenation of Naphthylamines
Reduction of 2-naphthylamine derivatives using hydrogen gas in the presence of transition metal catalysts (e.g., palladium on carbon) yields the tetrahydronaphthalen-2-yl amine. For example, hydrogenation of 2-nitroso-naphthalene at 50–60 psi H₂ in ethanol produces the amine with >90% purity.
Birch Reduction of Naphthalene Derivatives
The Birch reduction, employing lithium or sodium in liquid ammonia, selectively reduces aromatic rings. Applied to 2-substituted naphthalenes, this method generates the tetrahydronaphthalen-2-yl amine with regioselectivity dependent on electron-withdrawing groups.
Functionalization of the Amine Group
N-Alkylation with Cyclopropylmethyl Groups
The primary amine undergoes alkylation using cyclopropylmethyl bromide under basic conditions. A representative procedure involves:
-
Dissolving tetrahydronaphthalen-2-yl amine (1.0 equiv) in dry tetrahydrofuran (THF).
-
Adding cyclopropylmethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
Yields typically range from 70–85%, with purification via column chromatography (hexane/ethyl acetate, 3:1).
Reductive Amination with Cyclopropanecarbaldehyde
An alternative approach employs reductive amination:
-
Condensation of tetrahydronaphthalen-2-yl amine with cyclopropanecarbaldehyde in methanol.
-
Reduction of the imine intermediate using sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
This method achieves 65–75% yields but requires strict pH control to minimize side reactions.
Salt Formation with Hydrobromic Acid
Direct Acid-Base Reaction
The free base amine is treated with aqueous hydrobromic acid (48% w/w) in ethanol:
-
Amine (1.0 equiv) dissolved in ethanol at 0°C.
-
HBr added dropwise until pH < 2.
-
Precipitation of the hydrobromide salt occurs within 1–2 hours.
Crystallization from ethanol/diethyl ether yields >95% purity.
Optimization of Critical Reaction Parameters
Solvent Systems
Temperature Control
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| N-Alkylation | 85 | 98 | High selectivity | Requires dry conditions |
| Reductive Amination | 75 | 95 | Mild conditions | pH sensitivity |
| Salt Formation | 95 | 99 | Simple crystallization | Acid handling requirements |
Industrial-Scale Considerations
Catalytic Recycling
Palladium catalysts from hydrogenation steps are recovered via filtration and reused for 3–5 cycles without significant activity loss.
Waste Management
-
Aqueous HBr waste neutralized with NaOH produces NaBr, which is recycled.
-
Solvent recovery systems (e.g., distillation) reduce THF and ethanol consumption by 40%.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide, and how are intermediates characterized?
- Methodology : A multi-step synthesis approach is typically employed. For example, reductive amination using NaCNBH₃ in anhydrous methanol under nitrogen atmosphere is effective for similar tetralin-based amines. Intermediate purity is confirmed via HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) and structural validation via ¹H/¹³C NMR. For instance, trans-4-substituted derivatives were synthesized with yields of 58–71% using optimized solvent ratios and flow rates .
- Key Parameters : Monitor reaction progress via TLC, isolate products via column chromatography, and confirm stereochemistry using NOESY or X-ray crystallography if available.
Q. How can researchers verify the purity and enantiomeric excess of the compound?
- Methodology : Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) under isocratic conditions. For example, a solvent system of MeOH:Hexanes (5:85) at 1.5 mL/min resolved enantiomers with retention times (t₁=11.2 min, t₂=12.3 min) for structurally related compounds .
- Validation : High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) for melting point determination (e.g., 137–139°C for crystalline derivatives) ensure purity .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., cyclopropyl methyl groups at δ 0.91–0.97 ppm, aromatic protons at δ 6.64–7.16 ppm). ¹³C NMR confirms carbon frameworks, including tetralin and cyclopropyl moieties. Mass fragmentation patterns (HRMS) validate molecular ions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s pharmacological potential?
- Methodology : Synthesize analogs with varying substituents (e.g., cyclohexyl, biphenyl) and evaluate binding affinity via radioligand assays (e.g., σ₁/σ₂ receptors). For example, trans-4-cyclohexyl derivatives showed enhanced receptor affinity compared to cyclooctyl analogs, suggesting steric and electronic effects dominate SAR .
- Data Analysis : Use GraphPad Prism for dose-response curves and IC₅₀ calculations. Compare with reference ligands (e.g., haloperidol for σ receptors) to contextualize potency .
Q. What experimental strategies address contradictions in cytotoxicity data across cell lines?
- Methodology : Conduct MTT assays on diverse cancer cell lines (e.g., leukemia HL-60, hepatocarcinoma HepG2) with standardized protocols: 72-hour exposure, 5,000–10,000 cells/well, and absorbance at 490/630 nm. For example, a related hydrobromide analog showed IC₅₀ values ranging from 7.5 μg/mL (leukemia) to 95.5 μg/mL (breast cancer), highlighting tissue-specific uptake or metabolic differences .
- Troubleshooting : Normalize data to control viability, validate via ATP-based assays (e.g., CellTiter-Glo®), and assess apoptosis via flow cytometry (Annexin V/PI staining).
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodology : Perform molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., dopamine D₂/D₃). For tetralin-based amines, logP calculations (e.g., 3.2–3.8) and BBB permeability predictions (AdmetSAR) guide lead optimization .
- Validation : Compare in silico results with in vitro permeability assays (e.g., PAMPA) and microsomal stability tests (human liver microsomes, t₁/₂ >30 min desirable).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
